Brasofensine sulfate is derived from brasofensine, which is characterized by its ability to inhibit the dopamine transporter, thereby increasing dopamine levels in the brain. This mechanism is particularly relevant in conditions where dopaminergic activity is compromised, such as in Parkinson's disease. The compound is classified under the category of psychoactive substances and has been studied for its potential neuroprotective properties.
The synthesis of brasofensine sulfate involves several intricate steps:
Brasofensine sulfate has a complex molecular structure characterized by the following:
The stereochemistry of brasofensine sulfate plays a critical role in its biological activity. The compound exhibits specific stereoisomerism which can influence its interaction with biological targets.
Brasofensine sulfate participates in various chemical reactions primarily involving its functional groups:
These reactions are crucial for understanding both the therapeutic potential and safety profile of brasofensine sulfate.
The mechanism of action of brasofensine sulfate centers on its role as a dopamine reuptake inhibitor:
This mechanism highlights its potential utility in treating conditions characterized by dopaminergic deficits.
Brasofensine sulfate exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations.
Brasofensine sulfate has been explored for various scientific applications:
Dopamine reuptake inhibitors (DRIs) emerged as critical therapeutic agents for neurodegenerative disorders due to their ability to enhance dopaminergic neurotransmission, which is severely compromised in conditions like Parkinson’s disease (PD). Early tricyclic antidepressants non-selectively inhibited monoamine transporters, but research shifted toward selective DRIs to minimize side effects. The dopamine transporter (DAT) became a prime target when studies confirmed its role in regulating synaptic dopamine concentrations. Brasofensine (NS-2214, BMS-204756) exemplified this evolution—a phenyltropane-based DRI developed to address dopamine deficits in PD and Alzheimer’s disease (AD) by blocking dopamine, norepinephrine, and serotonin reuptake with high DAT affinity [1] [2]. Its design leveraged structural insights from cocaine analogues but aimed for improved specificity and reduced addiction potential [5] [8].
Brasofensine demonstrated robust efficacy in PD animal models. In MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated marmosets—a gold standard for PD research—it reversed akinesia and stimulated locomotor activity at doses of 0.1–1.0 mg/kg without inducing dyskinesia. Unlike levodopa, which exacerbated dyskinetic movements, brasofensine restored motor function by normalizing striatal dopamine levels [1] [5] [8]. Autoradiography studies in Göttingen minipigs further confirmed its high binding affinity to DAT, supporting its mechanism as a potent reuptake inhibitor [5]. These findings positioned brasofensine as a promising levodopa-sparing agent capable of managing motor symptoms while avoiding pulsatile dopaminergic stimulation [1] [6].
Table 1: Preclinical Efficacy of Brasofensine in Parkinsonian Models
Model | Dose | Key Effects | Reference |
---|---|---|---|
MPTP-marmosets | 0.1–1.0 mg/kg | Reversed akinesia; No dyskinesia | Pearce et al. 2002 |
6-OHDA-rats | 2–4 mg/kg | Improved rotational behavior | Yu 2000 |
Göttingen minipigs | Radiolabeled | High DAT binding affinity | Minuzzi et al. 2006 |
Brasofensine entered Phase I trials in the US (January 1996) and Phase II in Denmark (November 1996). Early human trials indicated efficacy and tolerability at 4 mg, with significant motor improvement in PD patients when co-administered with levodopa/carbidopa [1] [4] [8]. NeuroSearch initially partnered with Bristol-Myers Squibb (BMS) for co-development, but BMS withdrew in June 1999 due to financial constraints and regulatory demands for additional toxicology data [1] [8]. NeuroSearch pursued independent development, securing FDA agreement pending further preclinical studies. By 2000, Lehman Brothers projected peak sales of $250 million by 2009 [8], yet Phase III trials never materialized. The collaboration’s collapse underscored the financial risks of neurodegenerative drug development [4] [8].
The discontinuation of brasofensine was primarily driven by its structural instability. The compound contained an O-methyloxime group prone to E/Z isomerization in vivo, converting the active (E)-isomer to the less active (Z)-isomer (BMS-205912) [1] [5]. Metabolic studies in rats, monkeys, and humans using ¹⁴C-labeled brasofensine revealed that isomerization occurred without epimerization at the tropane ring’s 2-position. Crucially, rats exhibited extensive first-pass metabolism (80% excretion in feces), while humans excreted >90% of the compound intact in urine, suggesting interspecies metabolic differences complicated preclinical toxicity extrapolation [1] [5]. This instability, coupled with no detectable aldehyde metabolites (only N-demethylated products), rendered brasofensine pharmacokinetically unreliable for long-term use [1] [6].
Following brasofensine’s discontinuation in 2001 [1], NeuroSearch pivoted to NS-2330 (tesofensine), a triple monoamine reuptake inhibitor targeting dopamine, norepinephrine, and serotonin transporters [4]. NS-2330 advanced to Phase II for AD and PD by 2001, with Phase III planned for 2002 [4]. This transition reflected NeuroSearch’s strategy to broaden mechanistic scope beyond selective DRIs, aiming to enhance efficacy in heterogeneous neurodegenerative populations. Licensing negotiations for brasofensine stalled due to isomerization concerns, while NS-2330 attracted capital investment and projected launches for PD (2008) and AD (2007) [4] [8]. The pipeline shift underscored the industry’s move toward multitarget therapies to address complex neurodegeneration pathways.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7